Suc-Ala-Glu-Pro-Phe-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

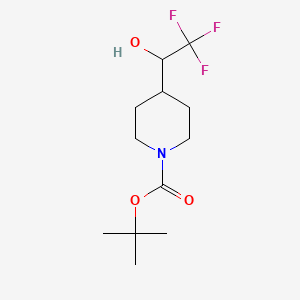

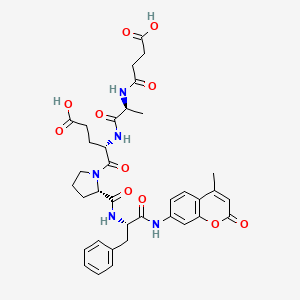

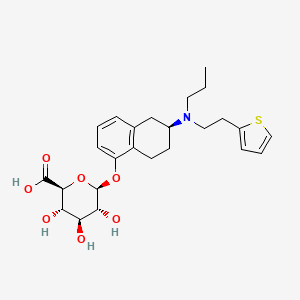

Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic substrate for the peptidylprolyl isomerase Pin1 . It has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ .

Molecular Structure Analysis

The IUPAC name for Suc-Ala-Glu-Pro-Phe-AMC is (4S)-5- { (2S)-2- [ ( { (1S)-1-benzyl-2- [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}amino)carbonyl]-1-pyrrolidinyl}-4- ( { (2S)-2- [ (3-carboxypropanoyl)amino]propanoyl}amino)-5-oxopentanoic acid . The compound contains a total of 96 bonds, including 55 non-H bonds, 21 multiple bonds, 16 rotatable bonds, 9 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

Suc-Ala-Glu-Pro-Phe-AMC is a substrate for various enzymes. It is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin . It has also been used to analyze the chymotrypsin-like activity of trypsins .Physical And Chemical Properties Analysis

Suc-Ala-Glu-Pro-Phe-AMC has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ . It is recommended to be stored at temperatures below -15°C .Relevant Papers One relevant paper titled “Biochemical and Enzymatic Characterization of Human Kallikrein 5 (hK5), a Novel Serine Protease Potentially Involved in Cancer Progression” discusses the use of similar compounds in the study of protease activity, enzymatic reactions, and peptide synthesis .

Applications De Recherche Scientifique

Fluorogenic Substrate for Enzymes

Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic substrate, which means it can emit fluorescence when it is cleaved by certain enzymes . This property makes it useful in various biochemical assays where the activity of these enzymes needs to be quantified .

Chymotrypsin Activity Analysis

This compound has been used to analyze the chymotrypsin-like activity of trypsins . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. By using Suc-Ala-Glu-Pro-Phe-AMC, researchers can study how trypsin mimics this activity .

Carboxypeptidase Y Activity Analysis

Carboxypeptidase Y is another enzyme that can hydrolyze Suc-Ala-Glu-Pro-Phe-AMC . This enzyme is involved in the degradation of proteins and peptides, and this compound can be used to study its activity .

Cathepsin G Activity Analysis

Cathepsin G is a protease enzyme that can also hydrolyze this compound . It is involved in various physiological processes, including inflammation and immune response. Therefore, Suc-Ala-Glu-Pro-Phe-AMC can be used in research related to these processes .

Peptidyl Prolyl Isomerase Activity Analysis

Suc-Ala-Glu-Pro-Phe-AMC is a substrate for peptidyl prolyl isomerase . This enzyme plays a crucial role in protein folding. Therefore, this compound can be used in studies related to protein structure and function .

Human Pancreatic Elastase Activity Analysis

This compound is a specific fluorogenic substrate for human pancreatic elastase . This enzyme is involved in the digestion of elastin, a protein that allows tissues in the body to resume their shape after stretching or contracting. Therefore, Suc-Ala-Glu-Pro-Phe-AMC can be used in research related to digestive processes and disorders .

Mécanisme D'action

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKGJXGOTWVKM-ZYEMSUIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N5O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Glu-Pro-Phe-AMC | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)